N,4,6-三甲基嘧啶-2-胺

描述

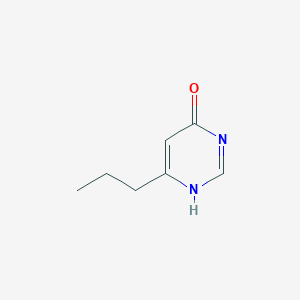

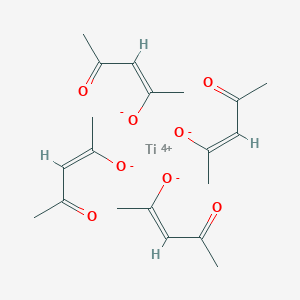

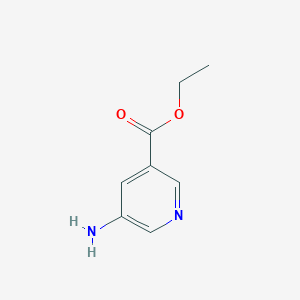

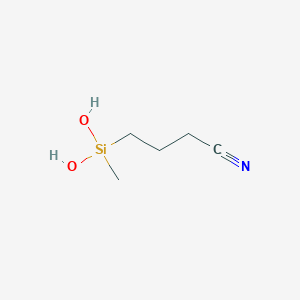

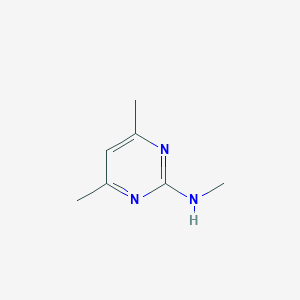

N,4,6-trimethylpyrimidin-2-amine is a compound that belongs to the class of organic compounds known as pyrimidines, which are characterized by a six-membered ring structure containing nitrogen atoms at positions 1 and 3. This particular compound is further modified with methyl groups at the nitrogen and positions 4 and 6 of the pyrimidine ring.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multiple steps, including N-methylation, catalytic reduction, nucleophilic substitution, and alkylated reactions. For instance, the synthesis of N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives involves these steps, starting from 3-methyl-6-nitro-1H-indazole . Another example is the one-step preparation of pyrido[3,4-d]pyrimidine ring systems from 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione and primary amines, which involves a [1,5]-hydrogen shift and cycloaddition reaction followed by dehydration .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be investigated using various experimental and theoretical techniques. For example, the molecular structure of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine was studied using FT-IR, FT-Raman, NMR, and DFT calculations. Theoretical geometrical parameters were found to be in agreement with experimental values, and the molecular electrostatic potential (MEP), stability, charge distribution, and other electronic properties were calculated .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing arylamine groups into the pyrimidine ring . The reactivity of these compounds can be influenced by the presence of substituents on the pyrimidine ring, which can affect the electron density and steric hindrance around reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, dipole moment, polarizability, and hyperpolarizability, can be significant in determining their biological activity and pharmaceutical potential. For instance, 4-aryl-N-phenylpyrimidin-2-amines were profiled for their anti-cancer activity and physicochemical properties, with some compounds showing potent activity and favorable solubility and logD values . Additionally, the antibacterial and antifungal activities of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives were evaluated, with some compounds showing significant activity .

The interplay of molecular, molecular-electronic, and supramolecular structures can also be crucial, as seen in the study of symmetrically 4,6-disubstituted 2-aminopyrimidines, where the molecular-electronic structures lead to extensive charge-assisted hydrogen bonding and influence the supramolecular structures formed .

科学研究应用

合成和抗HIV活性

N,4,6-三甲基嘧啶-2-胺衍生物已被探索其潜在的抗HIV特性。一项研究报告了新型MC-1220类似物的合成,其中一种化合物对HIV-1表现出与MC-1220相当的活性。这项研究突出了该化合物在开发非核苷逆转录酶抑制剂作为HIV治疗策略的相关性(Loksha等,2016)。

新型合成方法

涉及N,4,6-三甲基嘧啶-2-胺的合成方法的进展已经得到证明,提供了高效简单的方法来制备2-氨基-4-(N-烷基/芳基氨基)-6-氯嘧啶。这一发展表明了一种无溶剂的协议,产率高,比传统方法更高效简单,强调了它在制药和化学研究中的实用性(Khan et al., 2015)。

A2B腺苷受体拮抗作用

该化合物已被确定为一系列新型N-杂环芳基4'-(2-呋喃基)-4,5'-双嘧啶-2'-胺的有效选择性A2B腺苷受体拮抗剂的一部分。这类化合物,包括一种在体外模型中具有显著疗效的化合物,对于治疗A2B受体拮抗有益的情况具有潜在前景,突显了N,4,6-三甲基嘧啶-2-胺衍生物的治疗潜力(Vidal et al., 2007)。

神经活性

对N,4,6-三甲基嘧啶-2-胺衍生物的神经活性进行的研究显示出有希望的结果。例如,关于特定重排产物的神经活性的研究发现小鼠的运动活动显著减少,表明在神经学研究和治疗中可能有应用(Zaliznaya et al., 2020)。

抗肿瘤活性

对N,4,6-三甲基嘧啶-2-胺衍生物的抗肿瘤特性也进行了研究。新型衍生物的合成及其抗肿瘤活性的评估表明一些化合物表现出显著效果,突显了开发新的癌症治疗方法的潜力(De-qing, 2011)。

安全和危害

The safety information for N,4,6-trimethylpyrimidin-2-amine indicates that it has the GHS05 and GHS07 pictograms . The signal word is “Danger” and the hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

未来方向

属性

IUPAC Name |

N,4,6-trimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-4-6(2)10-7(8-3)9-5/h4H,1-3H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDMKCSWEDDFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302990 | |

| Record name | N,4,6-Trimethyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,4,6-trimethylpyrimidin-2-amine | |

CAS RN |

15231-64-8 | |

| Record name | N,4,6-Trimethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15231-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,4,6-Trimethyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,4,6-trimethylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。